molecular formula C19H36N2O3 B7944271 Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Cat. No.: B7944271
M. Wt: 340.5 g/mol
InChI Key: ZIFUMSWKBPRPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a useful research compound. Its molecular formula is C19H36N2O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, with the CAS number 1439908-06-1, is a compound belonging to the class of spirocyclic carbamates. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1439908-06-1

The compound features a spirocyclic structure, which is characterized by the presence of two rings that share a single atom. This configuration can influence its biological activity by affecting how the molecule interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research suggests that compounds in this class may exhibit:

  • Antimicrobial Properties : Initial studies indicate potential efficacy against certain bacterial strains, suggesting a role in antibiotic development.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary data suggest that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of several spirocyclic carbamates, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects .
  • Cytotoxicity Testing :
    • A screening of various derivatives revealed that this compound exhibited selective cytotoxicity in human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 15 to 30 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialE. coli10 µg/mL
Anti-inflammatoryMacrophagesInhibition of cytokines
CytotoxicityHeLa15 µM
MCF730 µM

Properties

IUPAC Name

tert-butyl N-[8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]decan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c1-6-15(7-2)13-21-10-8-19(9-11-21)12-16(14-23-19)20-17(22)24-18(3,4)5/h15-16H,6-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUMSWKBPRPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC2(CC1)CC(CO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.